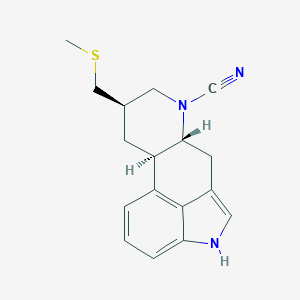

N-Despropyl Pergolide 6-Carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-Despropyl Pergolide 6-Carbonitrile, such as carbonitrile derivatives, often involves multicomponent reactions, cyclocondensation, or Michael addition/imino-nitrile cyclization. For example, a facile synthesis of 6-amino-2H, 4H-pyrano[2,3-c]pyrazole-5-carbonitriles demonstrates the effectiveness of using deep eutectic solvents for cyclocondensation, highlighting an environmentally friendly and efficient approach to synthesizing complex carbonitrile compounds (Bhosle et al., 2016).

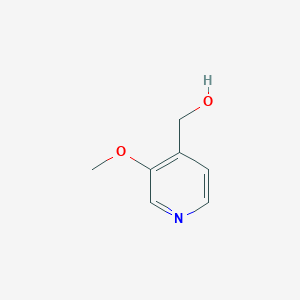

Molecular Structure Analysis

The molecular structure of carbonitrile compounds can be elucidated using spectroscopic methods such as FT-IR, Laser-Raman, and DFT calculations. For instance, the molecular structure of 6-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile was extensively studied, providing insights into its geometric parameters and vibrational frequencies, which are crucial for understanding its chemical behavior and interactions (Sert et al., 2014).

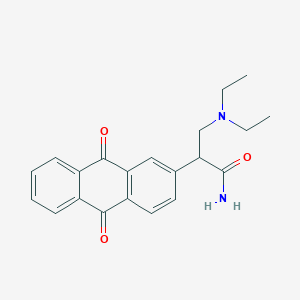

Chemical Reactions and Properties

Chemical reactions involving N-Despropyl Pergolide 6-Carbonitrile derivatives, such as the tandem Michael addition/imino-nitrile cyclization, highlight the compound's reactivity and potential for forming various heterocyclic systems. These reactions are pivotal in synthesizing compounds with potential therapeutic applications and understanding their chemical properties (Dong et al., 2010).

Physical Properties Analysis

The study of the physical properties, including the spectroscopic analysis and crystalline structure of carbonitrile compounds, is essential for their characterization and application in various fields. The detailed analysis of compounds like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile provides valuable information on their absorption, fluorescence, and structural features (Jukić et al., 2010).

Chemical Properties Analysis

The chemical properties of N-Despropyl Pergolide 6-Carbonitrile and its derivatives, such as reactivity towards nucleophilic reagents and the formation of novel heterocyclic systems, are crucial for their potential applications. Studies on compounds like 6-methylchromone-3-carbonitrile reveal their reactivity and the unexpected formation of diverse heterocyclic structures, which are significant for developing new chemical entities (Ibrahim & El-Gohary, 2016).

Mechanism of Action

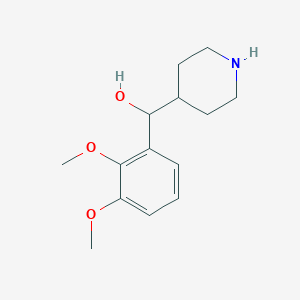

Target of Action

N-Despropyl Pergolide 6-Carbonitrile is a derivative of Pergolide , which is a long-acting dopamine agonist . It acts on the dopamine D2 and D3, alpha2- and alpha1-adrenergic, and 5-hydroxytryptamine (5-HT) receptors .

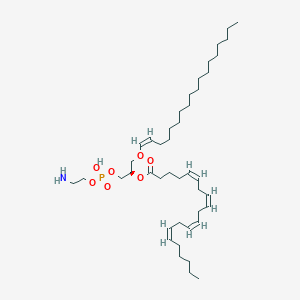

Biochemical Pathways

The compound’s interaction with dopamine D2 receptors affects the biochemical pathway involving adenylyl cyclase and cAMP . This results in changes in intracellular calcium levels, which can have downstream effects on various cellular processes.

Pharmacokinetics

It is known to be soluble in chloroform, dichloromethane, dimethylformamide and methanol , which may influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of N-Despropyl Pergolide 6-Carbonitrile’s action would be expected to be similar to those of Pergolide, given their structural similarity. Pergolide stimulates centrally-located dopaminergic receptors, resulting in a number of pharmacologic effects .

properties

IUPAC Name |

(6aR,9R,10aR)-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-7-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3S/c1-21-9-11-5-14-13-3-2-4-15-17(13)12(7-19-15)6-16(14)20(8-11)10-18/h2-4,7,11,14,16,19H,5-6,8-9H2,1H3/t11-,14-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIXEANONFXIBU-DJSGYFEHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40575989 |

Source

|

| Record name | (8beta)-8-[(Methylsulfanyl)methyl]ergoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Despropyl Pergolide 6-Carbonitrile | |

CAS RN |

98988-34-2 |

Source

|

| Record name | (8beta)-8-[(Methylsulfanyl)methyl]ergoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(+)-3-[3-(Tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole maleate](/img/structure/B28685.png)

![4-[4-[(2R)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine](/img/structure/B28687.png)

![4-[4-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B28688.png)